
5-(tert-Butoxy)-3-chlorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butoxy)-3-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste .
化学反应分析
Types of Reactions: 5-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 5-(tert-Butoxy)-3-chlorobenzyl alcohol or 5-(tert-Butoxy)-3-chlorobenzaldehyde.
Reduction: Formation of 5-(tert-Butoxy)toluene.
Substitution: Formation of 5-(tert-Butoxy)-3-hydroxytoluene or 5-(tert-Butoxy)-3-aminotoluene.
科学研究应用
5-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(tert-Butoxy)-3-chlorotoluene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and forming reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways, leading to potential therapeutic effects .
相似化合物的比较
5-(tert-Butoxy)toluene: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chlorotoluene: Lacks the tert-butoxy group, making it less versatile in certain chemical reactions.
tert-Butylbenzene: Lacks both the chlorine atom and the specific positioning of the tert-butoxy group.
Uniqueness: 5-(tert-Butoxy)-3-chlorotoluene is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
属性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
1-chloro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI 键 |
QNTKZBPPSXMAQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Cl)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)
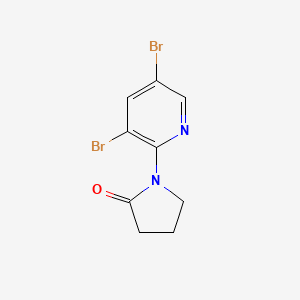

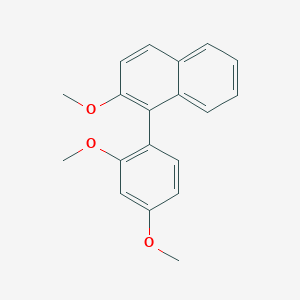
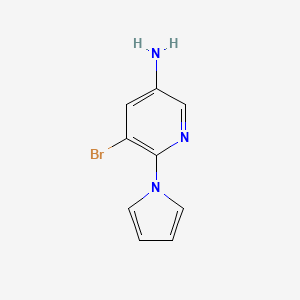
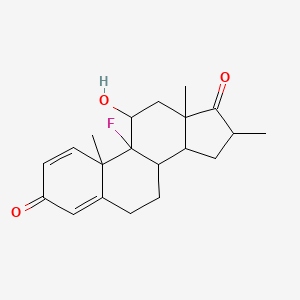

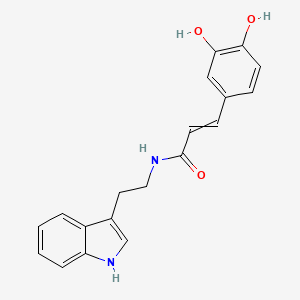


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

